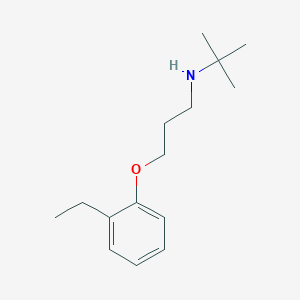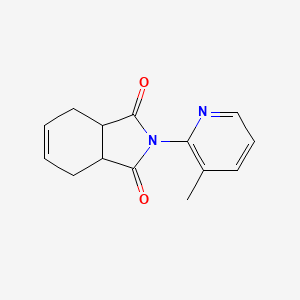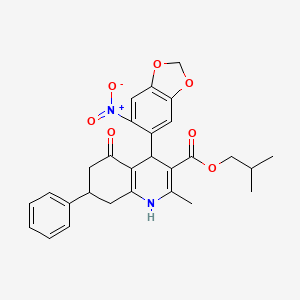
N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine, also known as TBEPPA, is a chemical compound that has gained attention in scientific research for its potential applications in various fields. TBEPPA is a tertiary amine that is synthesized through a multistep process, which will be discussed in This paper will also explore the scientific research applications of TBEPPA, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Wirkmechanismus
N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine is believed to act as a neurotransmitter reuptake inhibitor, specifically targeting the reuptake of dopamine and norepinephrine. By blocking the reuptake of these neurotransmitters, this compound can increase their concentration in the synaptic cleft, leading to increased neurotransmission. This mechanism of action has been studied in vitro and in vivo, and has shown promising results in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not produce significant side effects in animals or humans. This compound has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased locomotor activity and improved cognitive function. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine has several advantages for use in lab experiments, including its high purity and low toxicity. Its ability to cross the blood-brain barrier also makes it a useful tool for studying neurological disorders. However, this compound is a relatively new compound and its mechanism of action is not fully understood. Further research is needed to fully explore its potential applications.
Zukünftige Richtungen
There are several future directions for research on N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine. One area of interest is the development of new drugs for the treatment of neurological disorders, particularly those that target dopamine and norepinephrine reuptake. This compound may also have potential applications in the development of new corrosion inhibitors and surfactants. Further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential limitations and drawbacks.
Synthesemethoden
The synthesis of N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine involves a multistep process that starts with the reaction of 2-ethylphenol with tert-butylchloride to form tert-butyl-2-ethylphenyl ether. This intermediate is then reacted with 3-chloropropylamine to form N-tert-butyl-3-(2-ethylphenoxy)propylamine. Finally, the compound is treated with HCl to form this compound. This synthesis method has been optimized for high yield and purity, making this compound a viable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine has been studied for a variety of scientific research applications, including its potential as a corrosion inhibitor, surfactant, and pharmaceutical intermediate. This compound has also been studied for its potential use in the development of new drugs, particularly in the treatment of neurological disorders. Its ability to cross the blood-brain barrier and its low toxicity make it an attractive candidate for drug development.
Eigenschaften
IUPAC Name |
N-[3-(2-ethylphenoxy)propyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-5-13-9-6-7-10-14(13)17-12-8-11-16-15(2,3)4/h6-7,9-10,16H,5,8,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFBQKSEJXCWBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCCNC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]-beta-alanine](/img/structure/B5185981.png)
![2,2-dimethyl-5-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5185984.png)
![4-[(allylamino)sulfonyl]-N-(2,6-dimethyl-4-quinolinyl)benzamide](/img/structure/B5185992.png)
![1-(2-chloro-4-fluorobenzyl)-N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5186000.png)
![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5186011.png)
![N-(4-ethoxyphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5186013.png)
![2,3-dichloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5186017.png)

![3-(2-bromophenyl)-5-(4-chlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5186039.png)

![N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5186048.png)
![2-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one](/img/structure/B5186052.png)